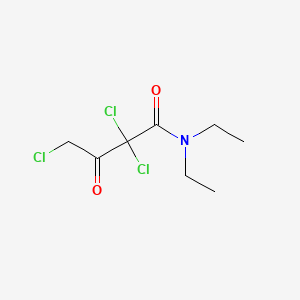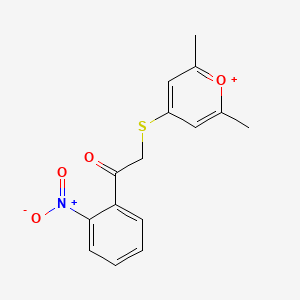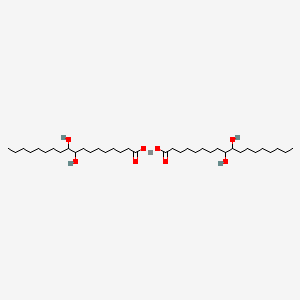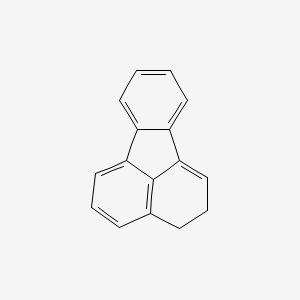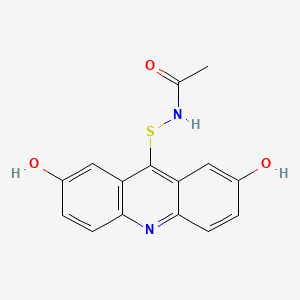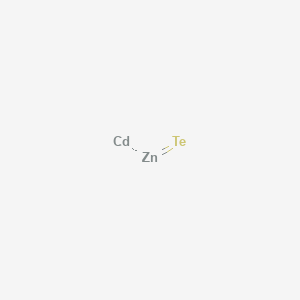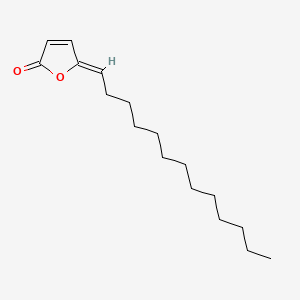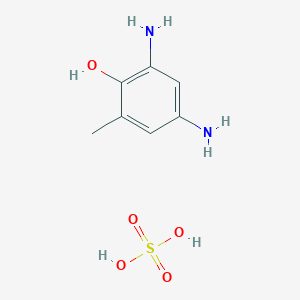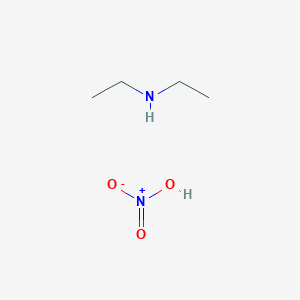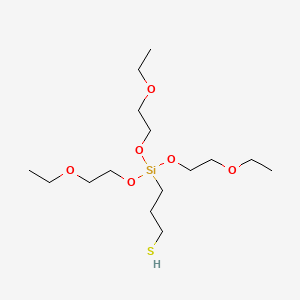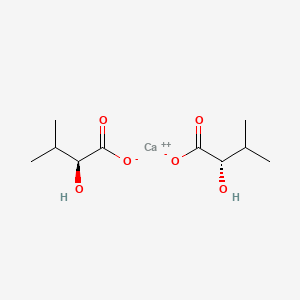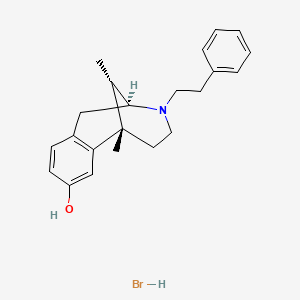
(+)-Phenazocine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-Phenazocine hydrobromide is a synthetic opioid analgesic compound. It is a derivative of benzomorphan and is known for its potent analgesic properties. This compound is used in medical settings for pain management and has a unique chemical structure that contributes to its effectiveness.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Phenazocine hydrobromide involves several steps, starting from the basic benzomorphan structure. The process typically includes:
Formation of the Benzomorphan Core: This involves the cyclization of appropriate precursors to form the benzomorphan skeleton.
Functional Group Modifications: Introduction of functional groups such as hydroxyl, methyl, and bromide groups to achieve the desired chemical properties.
Hydrobromide Formation: The final step involves the reaction of the synthesized phenazocine with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch Processing: Large-scale reactors are used to carry out the chemical reactions.
Purification: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.
Quality Control: Rigorous testing is conducted to ensure the compound meets pharmaceutical standards.
化学反応の分析
Types of Reactions
(+)-Phenazocine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Halogenation and other substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., bromine), nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
科学的研究の応用
(+)-Phenazocine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study opioid receptor interactions and synthetic methodologies.
Biology: Investigated for its effects on cellular processes and receptor binding.
Medicine: Explored for its analgesic properties and potential therapeutic uses in pain management.
Industry: Utilized in the development of new analgesic drugs and formulations.
作用機序
(+)-Phenazocine hydrobromide exerts its effects by binding to opioid receptors in the central nervous system. The primary molecular targets are the mu-opioid receptors, which mediate analgesic effects. The binding of this compound to these receptors inhibits the release of neurotransmitters, leading to reduced pain perception.
類似化合物との比較
Similar Compounds
Morphine: Another potent opioid analgesic with a different chemical structure.
Codeine: A less potent opioid used for mild to moderate pain.
Fentanyl: A synthetic opioid with a different structure but similar analgesic properties.
Uniqueness
(+)-Phenazocine hydrobromide is unique due to its benzomorphan structure, which provides a different pharmacological profile compared to other opioids. Its potency and receptor selectivity make it a valuable compound for both research and therapeutic applications.
特性
CAS番号 |
63903-74-2 |
|---|---|
分子式 |
C22H28BrNO |
分子量 |
402.4 g/mol |
IUPAC名 |
(1S,9S,13S)-1,13-dimethyl-10-(2-phenylethyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrobromide |
InChI |
InChI=1S/C22H27NO.BrH/c1-16-21-14-18-8-9-19(24)15-20(18)22(16,2)11-13-23(21)12-10-17-6-4-3-5-7-17;/h3-9,15-16,21,24H,10-14H2,1-2H3;1H/t16-,21+,22+;/m1./s1 |
InChIキー |
MNMGNPZLUMHSKK-UTUAMNFXSA-N |
異性体SMILES |
C[C@@H]1[C@@H]2CC3=C([C@]1(CCN2CCC4=CC=CC=C4)C)C=C(C=C3)O.Br |
正規SMILES |
CC1C2CC3=C(C1(CCN2CCC4=CC=CC=C4)C)C=C(C=C3)O.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



